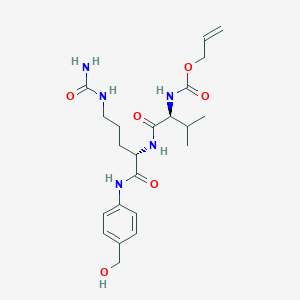

Alloc-val-cit-pab-OH

Description

The exact mass of the compound Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is 463.24308379 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Alloc-val-cit-pab-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alloc-val-cit-pab-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAGKMZHEWMVCC-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Alloc-Val-Cit-PAB-OH: A Key Linker in Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Alloc-Val-Cit-PAB-OH, a critical linker molecule used in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into its molecular characteristics, the rationale behind its design, synthesis, and its pivotal role in the mechanism of action of next-generation drug delivery systems.

Core Molecular and Physicochemical Properties

Alloc-Val-Cit-PAB-OH is a precisely designed synthetic molecule that serves as a cleavable linker. Its structure is comprised of four key components: an allyloxycarbonyl (Alloc) protecting group, a dipeptide sequence of Valine (Val) and Citrulline (Cit), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.[1]

| Property | Value | Source |

| Molecular Formula | C22H33N5O6 | [1] |

| Molecular Weight | 463.53 g/mol | [2] |

| CAS Number | 1608127-09-8 | [1] |

| Appearance | Solid | |

| Purity | Typically >95-98% | [1][2] |

| Storage Conditions | 4°C, sealed from moisture and light |

The strategic combination of these components imparts the linker with the desired properties of stability in systemic circulation and susceptibility to cleavage under specific intracellular conditions.[3]

The Rationale of Design: A Tale of Stability and Controlled Release

The effectiveness of an antibody-drug conjugate hinges on the linker's ability to keep the potent cytotoxic payload attached to the antibody while in the bloodstream, only to release it once inside the target cancer cell.[][5] The design of Alloc-Val-Cit-PAB-OH masterfully addresses this "magic bullet" concept.

The Valine-Citrulline Dipeptide: A Substrate for Lysosomal Proteases

The Val-Cit dipeptide sequence is the cornerstone of the linker's conditional cleavage mechanism. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant within the lysosomes of cancer cells.[6] This enzymatic cleavage is the trigger for drug release.

-

Expertise in Action: The choice of Val-Cit is not arbitrary. This particular dipeptide sequence has demonstrated superior plasma stability when compared to other peptide linkers, while still being an excellent substrate for Cathepsin B.[7] This ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity.[]

The PAB Self-Immolative Spacer: Ensuring Traceless Drug Release

Upon cleavage of the amide bond between Citrulline and the PAB group by Cathepsin B, the PAB spacer becomes chemically unstable.[9] It undergoes a rapid 1,6-elimination reaction, a form of electronic cascade, which liberates the attached drug molecule in its active, unmodified form.[9]

-

Trustworthiness by Design: This self-immolative mechanism is critical as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its efficacy. The release is "traceless."

The Alloc Protecting Group: A Key for Synthetic Strategy

The allyloxycarbonyl (Alloc) group serves as a temporary protecting group for the N-terminus of the valine residue during the multi-step chemical synthesis of the linker and its subsequent conjugation to a payload.[10] It is stable under various reaction conditions but can be selectively removed, typically using a palladium catalyst, to allow for further chemical modifications.[10]

Synthesis and Characterization: A Methodical Approach

The synthesis of Alloc-Val-Cit-PAB-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and diastereoselectivity.[11] While various synthetic routes have been developed, a common strategy involves a convergent approach.

General Synthetic Workflow

A generalized protocol for the synthesis of Alloc-Val-Cit-PAB-OH can be outlined as follows:

-

Protection of Amino Acids: The synthesis typically begins with the appropriate protection of the reactive functional groups of the individual amino acids (Valine and Citrulline) and the p-aminobenzyl alcohol.

-

Peptide Coupling: The protected amino acids are sequentially coupled together to form the dipeptide backbone. This is a critical step where peptide coupling reagents are employed to facilitate the formation of the amide bonds.[12]

-

Introduction of the PAB Spacer: The dipeptide is then coupled to the p-aminobenzyl alcohol moiety.

-

N-terminal Protection with Alloc: The Alloc group is introduced at the N-terminus of the valine residue.

-

Purification and Characterization: The final product is purified, typically by chromatography, and its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Self-Validating Protocol: Throughout the synthesis, in-process controls and characterization of intermediates are crucial to ensure the desired stereochemistry and to avoid the formation of impurities.[13] For instance, the use of specific coupling reagents can minimize racemization at the chiral centers of the amino acids.[11][12]

Application in Antibody-Drug Conjugates (ADCs)

Alloc-Val-Cit-PAB-OH is a precursor for the widely used MC-Val-Cit-PAB linker, where the "MC" (maleimidocaproyl) group is attached to the N-terminus after the removal of a protecting group like Alloc or Fmoc. This maleimide group allows for covalent attachment to the thiol groups of cysteine residues on an antibody.

Mechanism of Action in an ADC Context

The following diagram illustrates the journey of an ADC utilizing a Val-Cit-PAB linker from systemic circulation to intracellular drug release:

Experimental Protocol: Conjugation of a Payload to Alloc-Val-Cit-PAB-OH

The following is a representative, high-level protocol for the conjugation of a cytotoxic payload to the Alloc-Val-Cit-PAB-OH linker. Note: This is a generalized procedure and specific conditions will vary depending on the payload.

-

Activation of PAB-OH: The hydroxyl group of the p-aminobenzyl alcohol (PAB-OH) moiety on the linker is typically activated to facilitate reaction with the payload. A common method is conversion to a p-nitrophenyl (PNP) carbonate.

-

Payload Conjugation: The activated linker is then reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group), to form a carbamate bond.

-

Deprotection of Alloc Group: The Alloc protecting group is removed from the N-terminus of the valine residue using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger.

-

Introduction of Antibody-Reactive Moiety: A maleimide-containing group (e.g., maleimidocaproic acid) is coupled to the newly freed N-terminus.

-

Purification: The final drug-linker construct is purified using techniques such as preparative HPLC.

Future Perspectives and Innovations

While the Val-Cit-PAB system is a cornerstone of ADC technology, research is ongoing to further improve upon its properties.[3] Areas of active investigation include:

-

Enhancing Plasma Stability: Although Val-Cit linkers are generally stable in human plasma, they can show some instability in rodent plasma, which can complicate preclinical studies.[6][14] Novel peptide sequences are being explored to mitigate this.[15]

-

Improving Hydrophilicity: The PAB moiety can contribute to the hydrophobicity of the linker, which can lead to aggregation issues with ADCs, especially at high drug-to-antibody ratios (DARs).[16] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), is one strategy being employed to address this.[17]

-

Alternative Cleavage Strategies: Researchers are exploring other enzymatic and chemical triggers for drug release to expand the applicability of ADCs to a wider range of cancers and to overcome potential resistance mechanisms.[6][18]

References

-

AxisPharm. (n.d.). Alloc-Val-Cit-PAB-OH. Retrieved from [Link]

-

Kim, D., et al. (2022). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. Retrieved from [Link]

-

ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

MDPI. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

-

Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved from [Link]

-

AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]

-

UC Davis. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

-

ChemRxiv. (2025). An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Val-cit-PAB-OH. Retrieved from [Link]

-

PubMed Central. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Retrieved from [Link]

- Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.

-

Ajinomoto Bio-Pharma Services. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Retrieved from [Link]

-

PubMed. (2023). A Brief Guide to Preparing a Peptide-Drug Conjugate. Retrieved from [Link]

- Google Patents. (n.d.). US20200360532A1 - Process for the preparation of drug linker compounds.

-

Stanford Medicine. (n.d.). A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Alloc-Val-Cit-PAB-OH | CAS:1608127-09-8 | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 6. mdpi.com [mdpi.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. chempep.com [chempep.com]

- 10. med.stanford.edu [med.stanford.edu]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adcreview.com [adcreview.com]

- 17. NH2-PEG1-Val-Cit-PAB-OH, ADC linker, 2055024-63-8 | BroadPharm [broadpharm.com]

- 18. preprints.org [preprints.org]

Mechanism of Cathepsin B Cleavage in Val-Cit Linkers: A Technical Guide

Topic: Mechanism of Cathepsin B Cleavage in Val-Cit Linkers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Valine-Citrulline (Val-Cit) dipeptide linker, typically paired with a para-aminobenzyl carbamate (PABC) spacer, represents the industry standard for cleavable Antibody-Drug Conjugates (ADCs).[1][2] Its dominance stems from a precise biochemical logic: it remains stable in the neutral pH of systemic circulation but undergoes rapid enzymatic hydrolysis upon internalization into the acidic, protease-rich environment of the lysosome.

This guide deconstructs the molecular mechanics of this cleavage event, focusing on the interaction between the lysosomal cysteine protease Cathepsin B (CathB) and the Val-Cit motif.[1][3] It details the subsequent self-immolative cascade required for payload release and provides a validated experimental protocol for assessing linker stability.

Structural Biology of the Interaction

To understand why Val-Cit is the "gold standard," one must analyze the active site of Cathepsin B. Unlike other cathepsins, CathB possesses a unique "occluding loop" that allows it to act as both an endopeptidase and an exopeptidase.[1]

The S2-P2 Specificity

The specificity of proteases is largely dictated by the S2 pocket.

-

Enzyme Side (S2 Pocket): The S2 subsite of CathB is a deep, hydrophobic pocket.

-

Substrate Side (P2 Residue): Valine (Val) is a hydrophobic, branched-chain amino acid. It fits snugly into the S2 pocket via Van der Waals interactions, anchoring the substrate for catalysis.

The S1-P1 Mimicry

-

Enzyme Side (S1 Pocket): The S1 subsite generally prefers basic residues (like Arginine) due to the presence of acidic residues (Glu/Asp) at the bottom of the pocket.

-

Substrate Side (P1 Residue): Citrulline (Cit) is a urea-based isostere of Arginine. While it mimics the aliphatic length and shape of Arginine, it is neutral. This neutrality is crucial: it maintains affinity for the S1 pocket sufficient for cleavage inside the lysosome, but prevents rapid hydrolysis by trypsin-like proteases in the blood, thereby enhancing plasma stability.

The Cleavage and Self-Immolation Cascade

The release of the cytotoxic payload is a two-phase process: Enzymatic Hydrolysis followed by Chemical Self-Immolation .

Phase 1: Enzymatic Hydrolysis

-

Binding: The ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][5]

-

Activation: The acidic environment (pH ~5.[1]0) and the presence of reducing agents (Cysteine/Glutathione) activate the active site cysteine (Cys29) of CathB.

-

Acylation: The thiolate anion of Cys29 attacks the carbonyl carbon of the amide bond between Citrulline and the PABC spacer.

-

Release: The amide bond is cleaved, releasing the Val-Cit moiety attached to the enzyme (acyl-enzyme intermediate) and the PABC-Payload amine.[4][5]

Phase 2: 1,6-Elimination (Self-Immolation)

The enzymatic step alone does not release the active drug; it releases an unstable intermediate. The PABC spacer is essential here.

-

Electronic Cascade: The cleavage reveals a free aniline amine on the PABC group.[3]

-

Aza-Quinone Methide Formation: The electron density from the nitrogen lone pair pushes into the benzene ring, triggering a 1,6-elimination.

-

Fragmentation: This cascade expels the carbamate leaving group as carbon dioxide (CO2) and releases the free amine-containing payload (e.g., MMAE).

Visualization: The Molecular Cascade

The following diagram illustrates the sequential transition from the intact ADC to the released payload.

Caption: Figure 1. The sequential mechanism of Cathepsin B-mediated cleavage and PABC self-immolation.

Selectivity and Stability Profile

A robust linker must balance sensitivity (cleavage in tumor) with stability (survival in plasma).

| Parameter | Human Plasma | Lysosome (Tumor) | Mouse Plasma (Preclinical Artifact) |

| pH | 7.4 | 4.5 – 5.0 | 7.4 |

| Dominant Enzyme | Serine Proteases | Cathepsin B (Cysteine Protease) | Carboxylesterase 1C (Ces1C) |

| Val-Cit Status | Stable (High integrity) | Labile (Rapid cleavage) | Unstable (Premature cleavage) |

| Mechanism | Steric hindrance & neutral Citrulline prevent attack. | Cys29 attacks Cit-PABC bond. | Ces1C attacks the ester/amide bonds. |

Critical Insight for Preclinical Studies: Researchers often observe premature cleavage of Val-Cit ADCs in mouse models. This is not a failure of the linker design for humans but an artifact caused by Ces1C , an enzyme abundant in rodent plasma but absent in humans. Do not over-engineer the linker to solve a mouse-specific problem; instead, use Ces1C-knockout models or alternative linkers (e.g., Val-Ala) if mouse stability is critical for efficacy data.

Experimental Protocol: In Vitro Cleavage Assay

This protocol validates the cleavage kinetics of your ADC candidate.[1][][7] It is designed to be self-validating by including specific controls.

Reagents & Preparation[1][3][5][7][8][9]

-

Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Activator: Dithiothreitol (DTT) or L-Cysteine (Freshly prepared 100 mM stock). Note: CathB requires a reducing environment to maintain the active site cysteine.

-

Enzyme: Recombinant Human Cathepsin B.[1]

-

Substrate: Your ADC or a fluorogenic mimic (Ac-Val-Cit-AMC).

Step-by-Step Workflow

-

Enzyme Activation (Critical Step):

-

Dilute Cathepsin B to 2x concentration in Assay Buffer.

-

Add DTT to a final concentration of 5 mM.

-

Incubate at 37°C for 15 minutes. Why? Oxidized CathB is inactive. This step reduces the active site disulfide.

-

-

Reaction Setup:

-

In a black 96-well plate (for fluorescence) or microcentrifuge tubes (for LC-MS), aliquot the activated enzyme.

-

Add ADC substrate (Final conc: 1-10 µM).

-

Total reaction volume: 100 µL.

-

-

Incubation & Sampling:

-

Incubate at 37°C.

-

Kinetic Read (Fluorescence): Measure Ex/Em 360/460 nm every 2 minutes for 1 hour.

-

Endpoint Read (LC-MS): Aliquot 20 µL at t=0, 15, 30, 60, 120 min.

-

-

Quenching:

-

Stop the reaction immediately by adding 20 µL of ice-cold Acetonitrile + 1% Formic Acid. This denatures the enzyme and protonates the species for MS.

-

-

Analysis:

-

Quantify the release of free payload (e.g., MMAE) via LC-MS/MS.

-

Plot % Release vs. Time to determine

.

-

Experimental Workflow Diagram

Caption: Figure 2. Workflow for validating Cathepsin B mediated cleavage of ADC linkers.

References

-

BenchChem. (2025).[1][7][8] Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide. Retrieved from 1

-

NIH / PMC. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.[2][][8][9] Retrieved from 5

-

BOC Sciences. (2025). Val-Cit Linkers in Antibody-Drug Conjugates.[1][2][9][10][][12][13][] Retrieved from

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin B.[1][3][][7][15] Retrieved from

-

SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Retrieved from 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adcreview.com [adcreview.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 15. pyxisoncology.com [pyxisoncology.com]

Optimizing ADC Linker Chemistry: The Strategic Utility of Alloc-Val-Cit-PAB-OH

Executive Summary: The Architectural Pivot

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is the control switch for therapeutic efficacy.[] While Val-Cit-PAB (Valine-Citrulline-p-Aminobenzyl alcohol) is the industry "gold standard" for cleavable linkers—famously utilized in Brentuximab vedotin (Adcetris)—the choice of the precursor protecting group significantly dictates the synthetic success of the payload attachment.

Alloc-Val-Cit-PAB-OH represents a strategic alternative to the more common Fmoc-protected variants. Its primary utility lies in orthogonal protection : the Allyloxycarbonyl (Alloc) group allows for deprotection under neutral, palladium-catalyzed conditions. This is critical when conjugating complex, base-sensitive cytotoxic payloads (e.g., certain duocarmycins or pyrrolobenzodiazepines) that would degrade under the piperidine/DBU conditions required for Fmoc removal.

This guide details the mechanistic role, synthetic utility, and validated protocols for utilizing Alloc-Val-Cit-PAB-OH in next-generation ADC synthesis.

Structural Anatomy & Function

The molecule comprises four distinct functional modules, each serving a specific role in the ADC lifecycle.

The Modular Breakdown

-

Alloc (Allyloxycarbonyl): The "Safety Lock." A protecting group for the N-terminus.[2] It remains stable during payload coupling but can be removed gently using Pd(0) catalysis.

-

Val-Cit (Valine-Citrulline): The "Sensor." A dipeptide sequence specifically recognized by Cathepsin B , a lysosomal protease overexpressed in many tumor cells.[][3]

-

PAB (p-Aminobenzyl alcohol): The "Spacer & Ejector." It distances the bulky payload from the protease site (preventing steric hindrance) and undergoes self-immolation to release the free drug.[4][5]

-

-OH (Hydroxyl): The "Docking Site." This primary alcohol is activated (typically to a carbonate) to covalently attach the cytotoxic payload.

Figure 1: Modular architecture of the Alloc-Val-Cit-PAB-OH linker precursor.[6]

Mechanism of Action: The Release Cascade

The efficacy of this linker system relies on a precise sequence of events inside the tumor cell. The "Alloc" group is removed during synthesis, so the final mechanism in the patient involves the Val-Cit-PAB-Drug construct.

The Cathepsin B Trigger

-

Internalization: The ADC is endocytosed and trafficked to the lysosome.[3][4]

-

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between Citrulline and the PAB spacer.

-

1,6-Elimination: The liberation of the aniline amine on the PAB moiety destabilizes the system. Electrons cascade through the aromatic ring (1,6-elimination), causing the spontaneous release of carbon dioxide and the free payload.

Why PAB is Critical: Without the PAB spacer, the bulky drug molecule would sterically hinder Cathepsin B from accessing the Val-Cit bond, resulting in failed release and low efficacy.

Figure 2: The cleavage and self-immolation pathway releasing the active cytotoxic payload.[4]

Synthetic Strategy: The "Alloc" Advantage

Expertise Insight: Why choose Alloc-Val-Cit-PAB-OH over the cheaper Fmoc-Val-Cit-PAB-OH?

The decision is dictated by the chemical sensitivity of your payload .

-

Fmoc Removal: Requires 20% Piperidine (strong base). This can cause epimerization or degradation of sensitive payloads like certain ester-containing maytansinoids or DNA-alkylators.

-

Alloc Removal: Uses Pd(PPh3)4 (catalytic) and a scavenger (Morpholine/Phenylsilane).[7][8] This is a neutral, mild reaction that preserves payload integrity.

Comparative Stability Table

| Feature | Alloc-Protected | Fmoc-Protected | Boc-Protected |

| Deprotection Condition | Pd(PPh3)4 (Neutral) | Piperidine (Basic) | TFA (Acidic) |

| Base-Sensitive Payload | Compatible | Incompatible | Compatible |

| Acid-Sensitive Payload | Compatible | Compatible | Incompatible |

| Orthogonality | High (Survives acid/base) | Medium | Medium |

Experimental Protocol: Synthesis of Drug-Linker

Objective: Conjugate a payload (e.g., MMAE) to Alloc-Val-Cit-PAB-OH and deprotect to prepare for antibody attachment.

Step 1: Activation of the Linker

Before attaching the drug, the -OH group must be activated to a carbonate.

-

Reagents: Alloc-Val-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate, DIPEA, DMF.

-

Procedure:

-

Dissolve Alloc-Val-Cit-PAB-OH in anhydrous DMF.

-

Add 2.0 eq of Bis(4-nitrophenyl) carbonate and 1.5 eq DIPEA.

-

Stir at RT for 4–12 hours.

-

Validation: Monitor via LC-MS for the formation of the p-nitrophenyl carbonate intermediate.

-

Step 2: Payload Coupling

-

Reagents: Activated Linker, Payload (Drug-NH2), HOBt (optional catalyst).

-

Procedure:

Step 3: Alloc Deprotection (The Critical Step)

This step exposes the N-terminal amine for final attachment to the Maleimide-Caproyl (mc) spacer.

-

Reagents: Pd(PPh3)4 (Catalyst), Phenylsilane or Morpholine (Scavenger), DCM/THF.

-

Protocol:

-

Dissolve Alloc-Val-Cit-PAB-Drug in dry DCM.

-

Add Phenylsilane (10 eq) or Morpholine. Note: Phenylsilane is often preferred as it is a hydride donor that rapidly quenches the allyl-palladium complex.

-

Add Pd(PPh3)4 (0.05 eq) under Argon atmosphere.[11]

-

Stir for 30–60 minutes. Do not over-stir to avoid metal scavenging issues later.

-

Workup: Precipitation in cold ether is preferred to remove the catalyst and byproducts.

-

QC: LC-MS must show mass loss of 84 Da (Alloc group).

-

Figure 3: Synthetic workflow from Alloc-precursor to reactive drug-linker.

Troubleshooting & Quality Control

Aggregation & Hydrophobicity

The Val-Cit-PAB motif is inherently hydrophobic.[12] When coupled to hydrophobic payloads (like MMAE/MMAF), the resulting ADC can aggregate.

-

Solution: If aggregation occurs during conjugation, consider adding PEG spacers (e.g., PEG4) between the antibody and the Val-Cit moiety, or use organic co-solvents (DMSO/DMA) up to 10-15% during the conjugation reaction.

Residual Palladium

Since Alloc removal uses Pd, residual metal is a compliance risk.

-

Detection: ICP-MS.

-

Remediation: Use metal scavengers (e.g., SiliaMetS® Thiol) during the purification of the deprotected intermediate.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link

-

Firestone, R. A., et al. (2016). "Linker Chemistry in Antibody-Drug Conjugates." Methods in Molecular Biology. Link

-

Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the release of anticancer drugs from prodrugs." Journal of Organic Chemistry. Link

-

Kunz, H., & Unverzagt, C. (1984). "The Allyloxycarbonyl (Alloc) Function in the Synthesis of Peptides and Glycopeptides." Angewandte Chemie International Edition. Link

Sources

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 12. adcreview.com [adcreview.com]

Technical Whitepaper: Physiochemical Stability of Alloc-Val-Cit-PAB-OH in Organic Media

[1]

Executive Summary

Alloc-Val-Cit-PAB-OH (CAS 159857-79-1) is a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).[1] It serves as the protease-cleavable "engine" of the linker payload, utilizing a Valine-Citrulline dipeptide backbone and a self-immolative p-aminobenzyl alcohol (PAB-OH) spacer.[1][]

While the Alloc group provides robust amine protection during synthesis, the physicochemical stability of the molecule in organic solvents is frequently overestimated. This guide addresses the specific challenges of citrulline-mediated aggregation , hygroscopic degradation , and solvent-induced side reactions .[1] It provides a validated framework for solubilization and storage to ensure high-fidelity conjugation.[1]

Molecular Architecture & Stability Profile[1][2]

To understand stability, one must deconstruct the molecule into its functional reactive zones.

| Moiety | Function | Stability Risk (Organic Media) |

| Alloc (Allyloxycarbonyl) | N-terminal Protection | High. Stable to acid/base.[1] Sensitive only to Pd(0) catalysts. |

| Val-Cit Backbone | Protease Recognition | Moderate. The Citrulline urea side chain ( |

| PAB-OH | Self-Immolative Spacer | Low to Moderate. The benzylic alcohol is susceptible to oxidation (to aldehyde) and dehydration under acidic conditions.[1] It is the primary site of chemical degradation. |

Mechanistic Insight: The "Citrulline Trap"

The most common failure mode in handling Alloc-Val-Cit-PAB-OH is not chemical decomposition, but physical aggregation .[1] The urea moiety on Citrulline forms strong intermolecular hydrogen bond networks. In solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), this leads to the formation of supramolecular gels or amorphous precipitates that are difficult to re-dissolve, often mistaken for impurities.

Solvent Compatibility Matrix

The following matrix synthesizes solubility data with chemical stability risks.

| Solvent | Solubility | Stability Rating | Technical Notes |

| DMSO (Anhydrous) | Excellent (>50 mg/mL) | ⭐⭐⭐⭐ | Preferred Solvent. Must be anhydrous ( |

| DMF (Dimethylformamide) | Good (>30 mg/mL) | ⭐⭐⭐ | Acceptable. Risk of formylation if free amines are present (less risk here due to Alloc protection).[1] Ensure DMF is free of dimethylamine impurities. |

| DMAc (Dimethylacetamide) | Good | ⭐⭐⭐ | Similar profile to DMF but often cleaner.[1] Good alternative for scale-up.[1] |

| DCM (Dichloromethane) | Poor (<1 mg/mL) | ⭐ | Avoid. Induces rapid aggregation/gelation.[1] |

| Methanol / Ethanol | Moderate | ⭐⭐ | Caution. Protic solvents interfere with subsequent activation steps (e.g., carbonate formation).[1] |

Degradation Pathways (Non-Enzymatic)

While Val-Cit is designed for enzymatic cleavage (Cathepsin B), in a storage bottle or reaction vessel, the degradation pathways are purely chemical.

Diagram 1: Stability & Degradation Logic

The following diagram illustrates the primary pathways for physical and chemical loss of integrity.

Figure 1: Physical and chemical degradation pathways.[1] Note that gelation is the most immediate operational risk.

Experimental Protocols

Protocol A: Anhydrous Dissolution (Standard Operating Procedure)

Objective: To prepare a stable 50 mM stock solution for conjugation or analysis.

-

Equilibration: Allow the lyophilized vial of Alloc-Val-Cit-PAB-OH to reach room temperature before opening to prevent condensation (water acts as a nucleophile and aggregation promoter).[1]

-

Solvent Selection: Use Anhydrous DMSO (Grade:

99.9%, Water-

Why? Water promotes PAB-OH oxidation and interferes with downstream activation (e.g., reaction with Bis-nitrophenyl carbonate).[1]

-

-

Dissolution:

-

Add DMSO to the powder.[3]

-

Vortex for 30 seconds.

-

Sonicate at 35-40 kHz for 5 minutes. The solution should be clear and colorless.

-

Checkpoint: If the solution appears hazy, warming to 37°C for 2 minutes is permissible. Do not exceed 40°C.

-

-

Inert Overlay: Immediately overlay the headspace with dry Argon or Nitrogen gas.[1]

Protocol B: Analytical QC (RP-HPLC)

Objective: Verify purity and detect PAB-aldehyde impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (peptide backbone) and 254 nm (PAB aromatic system).[1]

-

Acceptance Criteria: Purity

95%.

Handling & Workflow Logic

The following workflow ensures the material remains viable from storage to application.

Diagram 2: Handling Lifecycle

Figure 2: Operational lifecycle. Note the strong advisory against freeze-thaw cycles for solubilized linkers.[1]

Storage Best Practices

References

-

Dubowchik, G. M., et al. (2002).[4] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. [4]

-

BOC Sciences. "Val-cit-PAB-OH Product Information and Stability Data."

-

MedChemExpress. "Val-Cit-PAB-OH: Technical Data Sheet and Solubility Guidelines."

-

BroadPharm. "MC-Val-Cit-PAB-MMAE and Precursor Stability."

A Senior Application Scientist's Guide to Cleavable Dipeptide Linkers for Targeted Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in systemic circulation and the efficiency of payload release within target cells.[1][2] Among the various linker technologies developed, enzymatically cleavable dipeptide linkers have become a cornerstone of modern ADC design, utilized in a majority of clinically approved and developmental-stage ADCs.[3][4] This guide provides an in-depth technical overview of the core principles, design rationale, and experimental validation of dipeptide linkers. We will explore the mechanism of action of the most prominent dipeptide systems, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), offer a comparative analysis of their properties, and present detailed, field-proven protocols for their evaluation. The objective is to equip researchers and drug developers with the foundational knowledge and practical insights required to rationally select and validate dipeptide linkers for next-generation targeted therapies.

The Pivotal Role of the Linker in Antibody-Drug Conjugate Design

An ADC is a tripartite molecule comprising a monoclonal antibody (mAb) for target recognition, a highly potent cytotoxic payload, and a chemical linker that connects them.[5] While simple in concept, the linker's role is profoundly complex; it must be sufficiently robust to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet be labile enough to efficiently liberate the payload upon internalization into the target cancer cell.[1][2][6]

The evolution of ADC technology saw a shift from first-generation non-cleavable linkers, which rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid complex, to more sophisticated cleavable linkers.[3][5] Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or, most successfully, the presence of specific enzymes.[3][] This controlled release mechanism offers several advantages, including the ability to release an unmodified, highly potent payload and the potential for a "bystander effect," where the released cell-permeable drug can kill adjacent, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[3]

Mechanism of Action: Exploiting the Lysosomal Protease Machinery

Enzymatically cleavable linkers have gained prominence due to their superior plasma stability compared to chemically labile linkers and their defined mechanism of payload release.[8][9] The design principle leverages the differential expression of certain proteases, particularly those found in the lysosome of cancer cells.

Cathepsin B: The Primary Trigger for Dipeptide Linker Cleavage

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a wide variety of tumor cells.[][11] Its activity is optimal in the acidic environment of the lysosome (pH 4.0-5.0), while it remains largely inactive at the physiological pH of blood (~7.4).[] This pH-dependent activity, combined with its high concentration within the lysosome and low levels in circulation, makes Cathepsin B an ideal enzymatic trigger for tumor-specific payload release.[][11]

The Valine-Citrulline (Val-Cit) Linker: The Industry Gold Standard

The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable linker in the ADC field.[6][12][13] It is a key component in several FDA-approved ADCs, including brentuximab vedotin (Adcetris) and polatuzumab vedotin (Polivy).[12][] The Val-Cit sequence is an excellent substrate for Cathepsin B, which recognizes and cleaves the peptide bond C-terminal to the citrulline residue.[][][16]

The Self-Immolative Spacer: Ensuring Traceless Payload Release

Direct conjugation of the payload to the dipeptide can sterically hinder the enzyme's access and lead to inefficient cleavage.[17][18] To overcome this, the Val-Cit linker is almost invariably coupled with a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[][17]

The mechanism proceeds as follows:

-

Internalization & Trafficking: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis, eventually being trafficked to the lysosome.[19][20]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer.[][20]

-

Self-Immolation: This initial cleavage is the trigger for a rapid, spontaneous 1,6-electronic elimination cascade within the PABC moiety, which releases the payload in its original, unmodified, and fully active form, along with carbon dioxide and azaquinone methide as byproducts.[8][21]

This entire process ensures a controlled, "traceless" release of the drug, which is critical for its cytotoxic activity.

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

It is important to note that while Cathepsin B was initially thought to be the sole enzyme responsible, subsequent studies have shown that other lysosomal proteases like Cathepsin S, L, and F can also cleave the Val-Cit linker, providing a degree of redundancy to the mechanism.[17][18][22]

The Valine-Alanine (Val-Ala) Linker: A Key Alternative for Hydrophobic Payloads

The valine-alanine (Val-Ala) dipeptide is another widely used linker that is also cleaved by Cathepsin B.[][19] While it operates on the same mechanistic principle as Val-Cit, its distinct chemical properties make it a valuable alternative for specific applications.[19]

The primary difference lies in its hydrophobicity. Val-Ala is significantly less hydrophobic than Val-Cit.[19] This is a critical consideration because the linker-payload complex can contribute substantially to the overall hydrophobicity of the ADC, which can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[6][19] ADC aggregation is a major manufacturing and formulation challenge that can compromise stability and efficacy.

Studies have shown that the lower hydrophobicity of Val-Ala linkers allows for the successful conjugation of highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, at higher DARs (up to 7.4) with minimal aggregation, whereas Val-Cit linkers can be challenging to formulate under similar conditions.[12][19]

Comparative Analysis: Val-Cit vs. Val-Ala

The choice between a Val-Cit and Val-Ala linker is a critical decision in ADC design and should be guided by the properties of the payload and the desired final characteristics of the conjugate.

| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Rationale & Causality |

| Hydrophobicity | Higher | Lower[12][19] | The citrulline residue is more polar than alanine but the overall linker-PABC-payload complex with Val-Cit is often more hydrophobic, impacting solubility. |

| Propensity for Aggregation | Higher, especially at high DARs[6][12] | Lower, allows for higher DARs with less aggregation[12][19] | Lower hydrophobicity reduces the intermolecular hydrophobic interactions that drive ADC aggregation during formulation and storage. |

| Payload Compatibility | Widely used for auristatins (e.g., MMAE, MMAF)[9][] | Preferred for highly hydrophobic payloads like PBD dimers[12][19] | The ability to achieve high, homogenous DARs without aggregation makes Val-Ala suitable for payloads where high loading is desired. |

| Cleavage Efficiency | Highly efficient cleavage by Cathepsin B and other lysosomal proteases[][16] | Efficiently cleaved by Cathepsin B[12][19] | Both sequences are excellent substrates, though cleavage kinetics can vary depending on the full ADC construct. |

| Plasma Stability (Human) | Generally high stability[23] | High stability[12] | The peptide bond is stable at neutral pH and resistant to most plasma proteases. |

| Plasma Stability (Rodent) | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C)[17][24] | Also susceptible, but may show slight stability advantage in some contexts[19] | This species-specific instability complicates preclinical evaluation in mouse models, as it can lead to premature payload release not reflective of the human situation.[22][24] |

| Off-Target Cleavage | Can be cleaved by human neutrophil elastase, a potential cause of neutropenia[22][24] | Susceptibility is also possible, an area of ongoing investigation. | This highlights a key challenge where enzymes outside the target cell can cause off-target toxicities.[25] |

Experimental Validation: A Self-Validating Protocol System

Synthesizing a technically accurate and trustworthy ADC requires a robust, self-validating system of experimental protocols. The following methodologies are essential for characterizing the stability and cleavage of dipeptide linkers.

Caption: Experimental workflow for validating dipeptide linker performance.

Protocol 1: Evaluation of Linker Stability in Plasma

-

Causality & Objective: The primary goal is to quantify the linker's half-life in plasma to predict its in vivo stability.[26] Premature cleavage in circulation leads to off-target toxicity and reduced efficacy.[1][6] Using both human and rodent plasma is critical because species-specific enzymes, like mouse Ces1C, can cleave linkers and confound the interpretation of preclinical efficacy and toxicology studies.[17][24]

-

Methodology:

-

Preparation: Thaw pooled human and mouse plasma on ice. Prepare the test ADC at a final concentration of ~100 µg/mL.

-

Incubation: Add the ADC to the plasma and incubate in a water bath at 37°C.

-

Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), remove an aliquot of the ADC-plasma mixture and immediately store it at -80°C to stop any enzymatic reactions.

-

Quantification (ELISA): The amount of intact, drug-conjugated antibody is quantified using a sandwich ELISA.

-

Capture: Coat ELISA plates with an anti-idiotype antibody specific to the ADC's mAb.

-

Binding: Add the thawed plasma samples to the wells. The anti-idiotype antibody will capture the ADC.

-

Detection: Use a secondary antibody that recognizes the payload (e.g., an anti-MMAE mAb) conjugated to a reporter enzyme like horseradish peroxidase (HRP).

-

Readout: Add a substrate (e.g., TMB) and measure the absorbance. The signal is proportional to the amount of payload still attached to the antibody.

-

-

Data Analysis: Normalize the signal at each time point to the t=0 sample. Plot the percentage of intact ADC versus time and fit the data to a one-phase decay model to calculate the linker half-life (t½). A long half-life (e.g., >200 hours) indicates high stability.[26]

-

Protocol 2: In Vitro Linker Cleavage with Lysosomal Lysates

-

Causality & Objective: This assay confirms that the linker is efficiently cleaved under conditions mimicking the target intracellular compartment. It validates the intended mechanism of action. The use of an acidic pH is essential to replicate the lysosomal environment and ensure optimal protease activity.[] Including a protease inhibitor cocktail as a negative control is a self-validating step to prove that payload release is enzyme-dependent and not due to simple chemical instability.

-

Methodology:

-

Lysate Preparation: Culture a relevant cancer cell line (e.g., one that overexpresses the target antigen). Harvest the cells and use a commercial lysosome enrichment kit to isolate lysosome-rich fractions. Lyse the fractions to create the lysosomal lysate. Measure total protein concentration via a BCA assay.

-

Reaction Setup: In a microcentrifuge tube, prepare the following reactions:

-

Test Reaction: ADC + Lysosomal Lysate in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Negative Control: ADC + Lysosomal Lysate + Protease Inhibitor Cocktail in the same acidic buffer.

-

Buffer Control: ADC in acidic buffer alone.

-

-

Incubation: Incubate all reactions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the released payload.

-

Quantification (LC-MS/MS): Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the free, released payload.

-

Data Analysis: Plot the concentration of released payload over time. The rate of release in the test reaction should be significantly higher than in the negative control and buffer control reactions, confirming specific, enzyme-mediated cleavage.

-

Future Directions and Concluding Remarks

While dipeptide linkers like Val-Cit and Val-Ala are foundational to many successful ADCs, research continues to address their limitations. The challenge of off-target cleavage by enzymes like neutrophil elastase, which contributes to myelosuppression, is a significant clinical hurdle.[22][25] Innovations such as tandem-cleavage linkers, which require two sequential enzymatic steps to liberate the payload, are being developed to enhance plasma stability and improve the therapeutic index.[25][27] These next-generation designs aim to create a "double-check" mechanism, ensuring the payload is only released in the unique enzymatic milieu of the tumor cell lysosome.

References

-

Overcoming Challenges in the Development of Antibody Drug Conjugates. (2024, May 7). Technology Networks. Retrieved from [Link]

-

ADC Linker - Development and Challenges - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]

-

Lee, B. G., et al. (2022, August 4). Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. Pharmaceuticals. Retrieved from [Link]

-

Enzymatically Cleavable Linkers - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Peptide Linker Synthesis Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

-

A Review of Cleavable Linkers. (2019, July 13). ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]

-

Challenges in the Development and Manufacturing of Antibody–Drug Conjugates. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Poudel, Y. B., et al. (2024, February 2). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. Retrieved from [Link]

-

ADC Panoramic Overview-Linker. (2022, September 14). Creative Biolabs. Retrieved from [Link]

-

Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

ADC Cleavable Linker: Classification and Mechanism of Action. (2023, August 18). PharmiWeb.com. Retrieved from [Link]

-

Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena. Retrieved from [Link]

-

Bargh, J. D., et al. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science. Retrieved from [Link]

-

Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research. Retrieved from [Link]

-

Bargh, J. D., et al. (2019, August 21). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved from [Link]

-

Poudel, Y. B., et al. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]

-

He, J., et al. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. Retrieved from [Link]

-

Poudel, Y. B., et al. (2023, May 15). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Retrieved from [Link]

-

Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Retrieved from [Link]

-

Poudel, Y. B., et al. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

-

Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. (2022, June 1). Journal of Nuclear Medicine. Retrieved from [Link]

-

D'Souza, A., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]

-

Lu, J., et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved from [Link]

-

He, J., et al. (2021, March 9). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

-

Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). (n.d.). GeneMedi. Retrieved from [Link]

-

Bargh, J. D., et al. (2019, July 11). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Retrieved from [Link]

-

Dorywalska, M., et al. (2017, December 14). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Retrieved from [Link]

-

Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025, December 1). ACS Publications. Retrieved from [Link]

-

Del Rosario, G., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. Retrieved from [Link]

-

Del Rosario, G., et al. (2023). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. Retrieved from [Link]

-

Sanderson, R. J., et al. (2005, January 15). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. PubMed. Retrieved from [Link]

-

Cong, Z., et al. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. abzena.com [abzena.com]

- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. creativebiolabs.net [creativebiolabs.net]

- 9. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 13. genemedi.net [genemedi.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pharmiweb.com [pharmiweb.com]

- 22. mdpi.com [mdpi.com]

- 23. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 24. preprints.org [preprints.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]

Technical Guide: Alloc-Val-Cit-PAB-OH Hydrophobicity and Solubility Profile

Executive Summary

Alloc-Val-Cit-PAB-OH (Allyloxycarbonyl-Valine-Citrulline-p-Aminobenzyl Alcohol) represents a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). It serves as a "cleavable linker" module, designed to release cytotoxic payloads (e.g., MMAE, MMAF) upon internalization into tumor cells.

For the formulation scientist and synthetic chemist, this molecule presents a solubility paradox : it contains the polar urea moiety of citrulline, yet it exhibits significant hydrophobicity and a strong tendency to form non-covalent aggregates. This guide provides an in-depth analysis of its physicochemical behavior, solvent compatibility, and handling protocols to maximize conjugation efficiency and minimize aggregation.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Decomposition

The molecule functions as a tripartite system. Understanding each domain is essential for predicting solubility behavior.

| Domain | Component | Function | Physicochemical Impact |

| Protecting Group | Alloc (Allyloxycarbonyl) | Protects the N-terminus during payload attachment. | Hydrophobic. Increases LogP significantly compared to the free amine. |

| Selectivity Filter | Val-Cit (Valine-Citrulline) | Dipeptide substrate for lysosomal Cathepsin B .[1] | Amphiphilic. The Citrulline urea side chain is polar but drives strong intermolecular H-bonding (aggregation). |

| Spacer | PAB-OH (p-Aminobenzyl Alcohol) | Self-immolative spacer.[] | Aromatic/Hydrophobic. Facilitates 1,6-elimination to release the free drug. |

Hydrophobicity and The Aggregation Challenge

While the calculated LogP (cLogP) of the core linker is moderately lipophilic (~1.5 to 2.5 depending on the payload), the effective hydrophobicity is higher due to the Alloc group.

-

The Citrulline Effect: The urea group on the citrulline side chain is a hydrogen bond donor/acceptor. In non-polar solvents (DCM), it promotes intermolecular stacking. In aqueous buffers, the hydrophobic Valine and PAB groups drive the molecule to aggregate to minimize water contact.

-

Consequence: Alloc-Val-Cit-PAB-OH often behaves as a "brick dust" solid—difficult to dissolve in both pure organic (DCM) and pure aqueous phases without polar aprotic co-solvents.

Part 2: Solubility Profile & Solvent Compatibility

The following matrix details the solubility limits and stability of Alloc-Val-Cit-PAB-OH.

Table 1: Solvent Compatibility Matrix

| Solvent | Solubility Rating | Solubility Limit (Approx.) | Operational Notes |

| DMSO | Excellent | ≥ 100 mg/mL | Preferred solvent for stock solutions.[3] Hygroscopic; use anhydrous grade to prevent hydrolysis over time. |

| DMF | Good | ~50–80 mg/mL | Standard solvent for synthesis (e.g., HATU coupling). Easier to remove than DMSO but can degrade to dimethylamine. |

| NMP | Good | ~50 mg/mL | Useful alternative to DMF/DMSO for solid-phase synthesis applications. |

| Methanol/Ethanol | Moderate/Poor | < 10 mg/mL | Soluble only at low concentrations or with heat. Risk of transesterification if base is present. |

| DCM | Poor | < 1 mg/mL | Warning: The linker often forms a gel in pure DCM. Requires 10-20% MeOH or HFIP to solubilize. |

| Water/PBS | Insoluble | < 0.1 mg/mL | Requires organic co-solvent (e.g., 10-20% DMSO) or surfactants (Tween-80) for biological assays. |

Solubilization Protocol (Self-Validating)

To ensure a monomeric solution free of "micro-aggregates" that confuse concentration readings:

-

Weighing: Weigh the solid rapidly; it can be electrostatic.

-

Primary Solvent: Add anhydrous DMSO or DMF to reach 80% of target volume.

-

Sonication: Sonicate for 5–10 minutes at ambient temperature. Validation: Solution must be visually clear with no Tyndall effect (light scattering).

-

Dilution: If aqueous dilution is required, add water slowly to the stirring organic solution to prevent "crashing out."

Part 3: Handling & Deprotection Protocols

Alloc Removal (Palladium-Catalyzed)

The Alloc group must be removed to expose the amine for antibody conjugation (or further linking). This reaction utilizes Pd(0) and a scavenger to trap the allyl cation.

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

-

Scavenger: Phenylsilane (PhSiH3) or Morpholine/Dimedone.

-

Solvent: Anhydrous DCM or THF (degassed).

Step-by-Step Protocol:

-

Preparation: Dissolve Alloc-Val-Cit-PAB-[Payload] in anhydrous DCM/THF (1:1). If solubility is poor, add 5-10% DMF.

-

Scavenger Addition: Add Phenylsilane (10–20 equivalents). This acts as the nucleophile to accept the allyl group.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 – 0.1 equivalents).

-

Reaction: Stir under Argon/Nitrogen for 30–60 minutes at Room Temperature (RT).

-

Monitoring (Self-Validation):

-

LC-MS: Monitor the disappearance of the Alloc-mass peak (+84 Da shift).

-

TLC: Stain with Ninhydrin (free amine will turn blue/purple).

-

-

Workup: Precipitate with cold diethyl ether to remove the Pd catalyst and silane byproducts.

Visualization: Alloc Deprotection Workflow

Caption: Mechanism of Palladium-catalyzed Alloc deprotection involving π-allyl complex formation and scavenger-mediated release.

Part 4: Biological Relevance (The Release Mechanism)

The utility of Val-Cit-PAB relies on its stability in plasma and rapid cleavage in the lysosome.

The Cleavage Cascade

-

Endocytosis: The ADC is internalized into the lysosome.

-

Enzymatic Hydrolysis: Cathepsin B (upregulated in many tumors) recognizes the Val-Cit motif. It cleaves the amide bond between Citrulline and the PAB spacer.[1]

-

1,6-Elimination: The resulting PAB-amine intermediate is unstable. It spontaneously undergoes electronic rearrangement (1,6-elimination) to release carbon dioxide and the free payload.

Visualization: Cathepsin B Cleavage & Self-Immolation

Caption: The activation pathway of Val-Cit-PAB linkers, triggering payload release via enzymatic hydrolysis and spontaneous self-immolation.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link

-

Cayman Chemical. (n.d.). "Val-Cit-PAB-OH Product Information & Solubility Data." Link

-

MedChemExpress. (n.d.). "Val-cit-PAB-OH Technical Data Sheet." Link

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link

-

Thayer, A. M. (2011). "Building Antibody-Drug Conjugates." Chemical & Engineering News. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: Alloc-Val-Cit-PAB-OH Linker

A Guide for Researchers in Oncology and Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectonics of a Precision-Guided Therapeutic

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision, acting as guided missiles that deliver potent cytotoxic agents directly to tumor cells. The success of this strategy hinges on the sophisticated design of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and critically, the linker that connects them. The linker is not merely a passive tether; it is an intelligent component engineered to remain stable in systemic circulation and release the payload only within the designated target environment.[][2]

The Alloc-Val-Cit-PAB-OH construct is a premier example of an enzymatically cleavable linker system, widely acclaimed for its clinical and preclinical success.[3][4] Its design incorporates a dipeptide sequence, Valine-Citrulline (Val-Cit), which is a specific substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][] Upon enzymatic cleavage of the peptide bond, the p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. This triggers a cascade of electronic rearrangements culminating in the traceless release of the payload in its active form.[4][6][7] The N-terminal allyloxycarbonyl (Alloc) group serves as a crucial protecting group during synthesis, valued for its orthogonality to other common protecting groups, which allows for selective removal under mild, palladium-catalyzed conditions.[8][9][10]

This document provides a comprehensive guide to the principles, synthetic strategy, and detailed laboratory protocol for the synthesis of the Alloc-Val-Cit-PAB-OH linker, designed for researchers and professionals in drug development.

Core Principles of the Linker's Design

The efficacy of the Alloc-Val-Cit-PAB linker is rooted in three synergistic chemical principles:

-

Enzymatic Specificity (The Val-Cit Trigger): The choice of the L-Valine-L-Citrulline dipeptide is a strategic one. Cathepsin B, a protease highly active within the acidic environment of tumor lysosomes, readily recognizes and cleaves the amide bond between Citrulline and the PAB group.[] This enzymatic trigger ensures that payload release is spatially confined to the intracellular environment of the target cancer cell, dramatically minimizing off-target toxicity.[][11]

-

Self-Immolation (The PAB Spacer): The p-aminobenzyl alcohol (PAB) group is the lynchpin of the release mechanism. While stable as part of the intact linker, its primary amine is unmasked following Cathepsin B cleavage. This initiates a spontaneous 1,6-elimination reaction, which expels the payload attached to its benzylic position as a carbonate or carbamate. This process is "traceless," meaning the spacer fragments away, liberating the unmodified, fully active drug.[4][6]

-

Synthetic Orthogonality (The Alloc Protecting Group): The allyloxycarbonyl (Alloc) group is used to protect the N-terminus of valine. Its key advantage is its unique deprotection chemistry. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, which are common in peptide synthesis.[12][13][14] The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[8][9][15] This orthogonality is invaluable for complex synthetic schemes, allowing for precise, stepwise modifications.[9][10]

Synthetic Strategy and Workflow

The synthesis of Alloc-Val-Cit-PAB-OH is best approached through a convergent, solution-phase strategy. This involves the sequential coupling of the three main components. The workflow is designed to control stereochemistry and maximize yield. A critical consideration, as highlighted in the literature, is the potential for epimerization at the citrulline stereocenter during coupling reactions; the choice of coupling agents and conditions is paramount to mitigating this risk.[3]

The overall synthetic pathway is illustrated below:

Caption: Convergent synthetic workflow for Alloc-Val-Cit-PAB-OH.

Detailed Synthesis Protocol

This protocol details a reliable method for the synthesis of Alloc-Val-Cit-PAB-OH, with an emphasis on minimizing side reactions and ensuring high purity of the final product.

4.1. Materials and Reagents

| Reagent | Formula | M.W. | Supplier | Notes |

| Fmoc-L-Citrulline | C₂₁H₂₃N₃O₅ | 397.43 | Standard | High purity grade |

| p-Aminobenzyl alcohol | C₇H₉NO | 123.15 | Standard | High purity grade |

| Alloc-L-Valine | C₉H₁₅NO₄ | 201.22 | Standard | High purity grade |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Standard | Peptide coupling agent |

| DIPEA | C₈H₁₉N | 129.24 | Standard | Anhydrous, amine-free |

| Piperidine | C₅H₁₁N | 85.15 | Standard | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard | Anhydrous, HPLC grade |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Standard | Anhydrous, peptide grade |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard | HPLC grade |

| Hexanes | C₆H₁₄ | 86.18 | Standard | HPLC grade |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Standard | Saturated aqueous solution |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Standard | 1N aqueous solution |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Standard | Anhydrous |

4.2. Step 1: Synthesis of Fmoc-L-Citrulline-PAB-OH

This step involves the amide bond formation between the carboxyl group of Fmoc-L-Citrulline and the amine group of p-aminobenzyl alcohol. Using HATU as the coupling agent is effective and helps to suppress racemization.[3]

-

Reaction Setup: To a round-bottom flask under an argon atmosphere, add Fmoc-L-Citrulline (1.0 eq). Dissolve in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes.

-

Coupling: Add p-aminobenzyl alcohol (1.2 eq) dissolved in a minimal amount of anhydrous DMF to the activated solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of DCM/Methanol) to yield Fmoc-Cit-PAB-OH as a white solid.

-

Characterization: Confirm the product identity and purity via LC-MS and ¹H NMR.

4.3. Step 2: Fmoc Deprotection to Yield H-L-Citrulline-PAB-OH

The Fmoc group is removed under mild basic conditions to expose the N-terminal amine of citrulline for the next coupling step.

-

Reaction Setup: Dissolve the purified Fmoc-Cit-PAB-OH (1.0 eq) from Step 1 in anhydrous DMF.

-

Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation: Co-evaporate the solvent and excess piperidine with toluene under reduced pressure. The resulting crude H-Cit-PAB-OH is typically used directly in the next step without further purification, assuming high purity of the starting material.

4.4. Step 3: Synthesis of Alloc-L-Val-Cit-PAB-OH

The final coupling step joins Alloc-protected valine to the deprotected dipeptide-spacer intermediate.

-

Reaction Setup: In a separate flask under argon, dissolve Alloc-L-Valine (1.1 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes.

-

Coupling: Add the crude H-Cit-PAB-OH (1.0 eq) from Step 2, dissolved in a minimal amount of anhydrous DMF, to the activated Alloc-L-Valine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours, or until LC-MS analysis indicates complete conversion.

-

Work-up: Perform an aqueous work-up as described in Step 1.5.

-

Purification: Dry the organic layer, concentrate, and purify the final product by preparative reverse-phase HPLC to yield Alloc-Val-Cit-PAB-OH as a pure white solid.

-

Final Characterization: Thoroughly characterize the final product by high-resolution LC-MS to confirm mass (Expected [M+H]⁺) and ¹H NMR and ¹³C NMR to confirm structure and stereochemical integrity.

Mechanism of Action: Payload Release

The therapeutic action of an ADC utilizing this linker is triggered upon internalization into the target cancer cell. The following diagram illustrates the two-stage payload release mechanism.

Caption: Intracellular cleavage and self-immolation cascade.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Yield | Incomplete activation of carboxylic acid. Moisture in solvents or reagents. | Ensure all reagents and solvents are anhydrous. Increase activation time or consider alternative coupling agents (e.g., HCTU). |

| Epimerization/Racemization | Use of strong base or prolonged reaction times at elevated temperatures. | Use a non-nucleophilic base like DIPEA. Maintain low temperatures (0 °C) during activation and coupling. HATU is known to suppress racemization.[3] |

| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine. | Increase reaction time and monitor closely with LC-MS. Use fresh, high-quality piperidine. |

| Difficult Purification | Close-running impurities. | Optimize the gradient for flash chromatography or preparative HPLC. Ensure complete removal of coupling by-products during aqueous work-up. |

Conclusion

The Alloc-Val-Cit-PAB-OH linker is a sophisticated chemical tool that embodies the principles of modern ADC design: stability, specificity, and controlled payload release. The synthetic protocol outlined in this guide provides a robust and reproducible pathway for its production. By understanding the causality behind each synthetic step and adhering to rigorous purification and characterization standards, researchers can confidently generate high-quality linker material, paving the way for the development of next-generation antibody-drug conjugates with enhanced therapeutic windows.

References

-

Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]

-

Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. Pre-print server. Available from: [Link]

-

Watanabe, T., et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. J. Med. Chem. 2024; 67. Available from: [Link]

-

Siev, D., et al. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Mol Cancer Ther. 2016; 15(5): 958–70. Available from: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available from: [Link]

-

Anami, Y., et al. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nat. Commun. 2018; 9: 2512. Available from: [Link]

-

CDN. Alloc Protecting Group Removal Protocol. Available from: [Link]

-

Shudde, M., et al. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Molecules. 2015; 20(9): 15957-68. Available from: [Link]

-

Staben, L. R., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. 2016; 18(6): 1500-1512. Available from: [Link]

-

Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chem. 2018; 29(2): 267-274. Available from: [Link]

-

Poudel, Y. B., et al. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub. 2024. Available from: [Link]

-

Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. ResearchGate. 2018. Available from: [Link]

-

Zhang, D., et al. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed. 2018. Available from: [Link]

-

Creative Biolabs. Custom Synthesis of ADC Linker-payload SET. Available from: [Link]

-

Albericio, F., et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. 2025. Available from: [Link]

-

Royal Society of Chemistry. Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books. 2021. Available from: [Link]

-

NJ Bio, Inc. Linkers for ADCs. Available from: [Link]

-

Thaysen-Andersen, M., et al. Purification and Characterization of Antibodies Directed against the α-Gal Epitope. MDPI. 2021. Available from: [Link]

-

Parola, A. L., et al. Purification and characterization of a protein associated with peripheral-type benzodiazepine binding sites. PubMed. 1988. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. PURIFICATION AND BIOCHEMICAL CHARACTERIZATION OF ASPARTIC PEPTIDASE PRODUCED BY NOVEL ISOLATE MUCOR CIRCINELLOIDES. Available from: [Link]

Sources

- 2. adcreview.com [adcreview.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]